molecular formula C7H10ClN3S B179588 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine CAS No. 173053-54-8

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine

Cat. No. B179588
CAS RN: 173053-54-8
M. Wt: 203.69 g/mol
InChI Key: UCQNXWQHJHOKRH-UHFFFAOYSA-N
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Description

“1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine” is a chemical compound with the molecular formula C7H10ClN3S . Its IUPAC name is 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine .


Molecular Structure Analysis

The molecular weight of “1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine” is 203.7 . The InChI code for this compound is 1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2 .

Scientific Research Applications

Pharmaceutical Research

“1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine” may be used in pharmaceutical research as a precursor or intermediate in the synthesis of more complex compounds. The related thiadiazole scaffold is noted for its potential antibacterial properties against specific strains such as B. subtilis and P. aeruginosa .

Material Science

Compounds with a thiadiazole core have been employed in material science research. For instance, they have been used as guest molecules to investigate solid-state NMR spectra of inclusion compounds .

Proteomics Research

This compound could be used in proteomics research as a biochemical tool due to its unique structure which may interact with proteins in a specific manner, aiding in the study of protein function and interaction .

Chemical Synthesis

In chemical synthesis, “1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine” can serve as a building block for the preparation of various piperazine compounds, which are valuable in creating diverse chemical entities .

properties

IUPAC Name

3-chloro-4-piperidin-1-yl-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQNXWQHJHOKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355616
Record name 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine

CAS RN

173053-54-8
Record name 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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